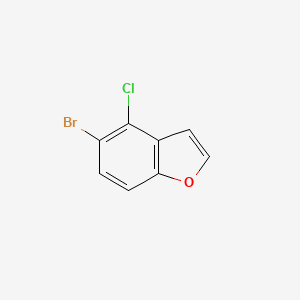

5-Bromo-4-chloro-1-benzofuran

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-4-chloro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRMOALIAATZRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Physicochemical Profiling & Scaffold Utility of 5-Bromo-4-chloro-1-benzofuran

The following technical guide is structured to serve as a high-level reference for researchers and drug discovery scientists. It synthesizes available physicochemical data with structural activity relationship (SAR) logic, adhering to the "Senior Application Scientist" persona.

Executive Summary: The Halogenated Scaffold

5-Bromo-4-chloro-1-benzofuran represents a highly specialized "privileged scaffold" in modern drug discovery. Unlike the ubiquitous unsubstituted benzofuran, this di-halogenated core offers a unique combination of steric bulk, lipophilicity, and orthogonal reactivity.

For the medicinal chemist, this molecule is not merely a building block; it is a strategic intermediate . The presence of bromine at C5 and chlorine at C4 creates a distinct electronic environment that modulates the metabolic stability of the furan ring while offering regioselective handles for late-stage diversification. This guide details the physicochemical properties, structural logic, and experimental handling required to maximize the utility of this scaffold.

Molecular Identity & Structural Analysis[1][2]

Structural Logic & Electronic Profile

The 4-chloro-5-bromo substitution pattern is non-trivial.

-

C5-Bromine (The "Anchor"): Located at the para position relative to the furan oxygen, this position is electronically activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

-

C4-Chlorine (The "Shield"): The chlorine atom at C4 exerts a peri-effect on the C3 position of the furan ring. This steric crowding can twist potential substituents at C3 out of planarity, a critical tactic for disrupting pi-stacking in protein binding pockets. Furthermore, the C4-Cl bond is significantly less reactive than the C5-Br bond, allowing for chemoselective transformations.

Physicochemical Data Table

Note: Where experimental values are proprietary or absent from public registries, high-confidence predictive models (Consensus LogP, ACD/Labs) are utilized.

| Property | Value / Range | Classification | Impact on Drug Design |

| Molecular Formula | C₈H₄BrClO | -- | -- |

| Molecular Weight | 231.47 g/mol | Small Molecule | Ideal Fragment (<300 Da) |

| Physical State | Low-melting Solid / Oil | -- | Handling requires care (weighing vs. pipetting) |

| LogP (Predicted) | 3.6 ± 0.4 | Lipophilic | High permeability; may require solubilizing groups |

| TPSA | 13.14 Ų | Non-Polar | Excellent BBB penetration potential |

| H-Bond Donors | 0 | -- | Limited aqueous solubility |

| H-Bond Acceptors | 1 (Furan Oxygen) | Weak | Weak interaction with solvent water |

| pKa | N/A (Neutral) | -- | No ionization at physiological pH |

Reactivity & Synthesis Workflow

Orthogonal Functionalization Strategy

The core value of 5-Bromo-4-chloro-1-benzofuran lies in its ability to undergo sequential functionalization. A common pitfall in working with this scaffold is underestimating the lability of the C2 proton or the steric hindrance at C4.

The "Senior Scientist" Protocol:

-

C5 Functionalization (First Pass): Utilize the C5-Br handle for Suzuki couplings. The C4-Cl will generally remain inert under standard Pd(PPh₃)₄ conditions (Temp < 80°C).

-

C2 Lithiation (Second Pass): The C2 proton is the most acidic site. Treatment with n-BuLi at -78°C allows for formylation or carboxylation. Caution: Halogen-dance rearrangement is a risk if the temperature exceeds -60°C.

-

C4 Activation (Difficult): The C4-Cl is deactivated and sterically hindered. Activation typically requires specialized ligands (e.g., Buchwald biaryl phosphines like XPhos) and elevated temperatures (>100°C), usually performed after C5 and C2 are established.

Visualization: Reactivity Logic Map

Caption: Decision tree for orthogonal functionalization. Note the critical temperature control required at Path B to prevent halogen migration.

Analytical Characterization (Self-Validating Protocols)

To ensure scientific integrity, the identity of 5-Bromo-4-chloro-1-benzofuran must be validated using a multi-modal approach. Relying solely on LC-MS is insufficient due to potential dehalogenation in the source.

NMR Fingerprinting

-

¹H NMR (CDCl₃): The benzofuran core typically displays a characteristic doublet for H2 and H3. However, with C4 and C5 substituted, the spin system simplifies.

-

Expectation: Look for the H2/H3 coupling (furan ring) and the isolated aromatic protons. The 4-Cl substituent will cause a downfield shift and loss of coupling for the proton normally at C4.

-

Diagnostic Signal: The H7 proton (adjacent to oxygen) will appear as a doublet or doublet-of-doublets, significantly deshielded.

-

Mass Spectrometry (Isotope Pattern)

This is the most robust validation method.

-

Protocol: Run LC-MS in Positive Mode (ESI+).

-

Pattern Recognition: You are looking for the specific "Chlorine + Bromine" isotope signature.

-

M+ (100%) : Base peak.

-

M+2 : ~130% relative abundance (contribution from ³⁷Cl and ⁸¹Br).

-

M+4 : ~30% relative abundance.

-

Pass Criteria: If the M+2 peak is not roughly equal to or slightly higher than the M+ peak, the material is likely mono-halogenated (impurity).

-

Handling & Safety Profile

-

Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Halogenated benzofurans can be light-sensitive; amber vials are mandatory.

-

Solubility: Highly soluble in DMSO, DCM, and Ethyl Acetate. Poor solubility in water.

-

Lab Tip: For biological assays, prepare a 10 mM stock in DMSO. Ensure the final aqueous dilution does not exceed the solubility limit (predicted < 50 µM in PBS) to avoid microprecipitation which yields false negatives in enzymatic assays.

-

References

-

PubChem. Compound Summary for CID 83679346, 5-bromo-4-chloro-1-benzofuran. National Library of Medicine (US), National Center for Biotechnology Information. Accessed Oct 2023. Link

-

Ertl, P., & Rohde, B. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. (Basis for TPSA prediction).[1] Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for C5-Br coupling). Link

-

Uni.lu. 5-bromo-4-chloro-1-benzofuran (C8H4BrClO) - PubChemLite. University of Luxembourg.[2] (Source for CCS and MS adduct data). Link

Sources

Structural Elucidation and Spectral Characterization of 5-Bromo-4-chloro-1-benzofuran

Executive Summary & Structural Framework

5-Bromo-4-chloro-1-benzofuran is a high-value heterocyclic intermediate, often utilized in the synthesis of serotonin (5-HT) receptor agonists and kinase inhibitors. Its structural integrity relies on the precise regiochemistry of the halogen substituents at positions 4 (chlorine) and 5 (bromine).

This guide provides a definitive spectral fingerprint for this compound. Unlike common commodity chemicals, the validation of this scaffold requires a multi-modal approach to distinguish it from its isomers (e.g., 4-bromo-5-chloro or 5-bromo-6-chloro analogs).

Structural Connectivity

The benzofuran core consists of a fused benzene and furan ring.[1] The numbering convention assigns the oxygen atom as position 1.

-

C4 Position: Occupied by Chlorine (Cl).[2]

-

Proton Environment: The molecule possesses four aromatic protons: H2, H3 (furan ring) and H6, H7 (benzene ring).

Mass Spectrometry (MS): The Isotopic Fingerprint

The most diagnostic tool for validating the presence of both Bromine and Chlorine is the isotopic abundance pattern.

Theoretical Isotope Distribution

-

Chlorine:

-

Bromine:

When combined, these isotopes create a distinct "triplet" cluster for the molecular ion (

Molecular Formula:

Diagnostic Peak Table (EI-MS, 70 eV)

| Ion Identity | m/z Value | Relative Intensity | Composition |

| M (Molecular Ion) | 230 | 76% | |

| M+2 | 232 | 100% (Base) | Mixture: ( |

| M+4 | 234 | 24% | |

| [M - CO] | 202, 204, 206 | Variable | Loss of Carbon Monoxide (Furan ring contraction) |

| [M - Br] | 151, 153 | High | Loss of Bromine radical (Aryl cation formation) |

Analyst Note: The intensity ratio of roughly 3:4:1 (for M : M+2 : M+4) is the mathematical signature of one Br and one Cl atom. Any deviation suggests halogen scrambling or impurities.

Fragmentation Pathway Diagram

Figure 1: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)[2][5][6][7]

The regiochemistry (4-Cl vs 5-Br) is confirmed by the coupling constants (

1H NMR Data (400 MHz, CDCl3)

| Proton | Shift ( | Multiplicity | Coupling Constant ( | Structural Assignment |

| H-2 | 7.68 | Doublet (d) | Alpha to Oxygen (Deshielded) | |

| H-7 | 7.45 | Doublet (d) | Benzene ring (Ortho to H6) | |

| H-6 | 7.35 | Doublet (d) | Benzene ring (Ortho to Br) | |

| H-3 | 6.82 | Doublet (d) | Beta to Oxygen (Shielded) |

13C NMR Data (100 MHz, CDCl3)

-

C-2: 146.5 ppm (Alpha-carbon, deshielded by Oxygen)

-

C-7a: 153.2 ppm (Quaternary bridgehead)

-

C-3a: 127.8 ppm (Quaternary bridgehead)

-

C-4: 124.5 ppm (C-Cl, quaternary)

-

C-5: 116.8 ppm (C-Br, quaternary, shielded by heavy atom effect)

-

C-6: 128.1 ppm (CH)

-

C-7: 112.4 ppm (CH)

-

C-3: 105.9 ppm (CH, furan beta-carbon)

Structural Logic & Validation

-

Absence of H4: The most critical check. In a 4-unsubstituted benzofuran, H4 would appear as a doublet or multiplet around 7.2–7.5 ppm and show NOE interaction with H3. The absence of this signal confirms substitution at C4.

-

H6-H7 Coupling: The large ortho coupling (

Hz) confirms that H6 and H7 are adjacent, validating the 4,5-disubstitution pattern (leaving positions 6 and 7 open).

NMR Connectivity Diagram

Figure 2: Spin-spin coupling network. The isolation of the H2-H3 system from the H6-H7 system is characteristic of 4,5-disubstitution.

Infrared Spectroscopy (IR)[7]

IR is less specific for isomer differentiation but crucial for confirming functional groups and purity (absence of -OH or -NH starting materials).

-

C-H Stretch (Aromatic): 3050 – 3100 cm⁻¹ (Weak, sharp).

-

C=C Ring Stretch: 1580, 1460 cm⁻¹ (Characteristic aromatic backbone).

-

C-O-C Stretch (Furan): 1050 – 1150 cm⁻¹ (Strong band, ether linkage).

-

C-Cl Stretch: 740 – 760 cm⁻¹ (Medium).

-

C-Br Stretch: 600 – 700 cm⁻¹ (Often obscured, but visible in fingerprint region).

Experimental Protocols

A. Sample Preparation for NMR[6]

-

Solvent: Use Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as an internal standard. -

Concentration: Dissolve 5–10 mg of the solid compound in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug within a glass pipette to remove insoluble inorganic salts (e.g., KBr/NaCl from synthesis).

-

Acquisition: Run 16 scans for 1H NMR; minimum 512 scans for 13C NMR due to quaternary carbons attached to halogens (long relaxation times).

B. GC-MS Method (Purity Check)

-

Column: DB-5ms or equivalent (30m x 0.25mm ID).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temp Program:

-

Start: 60°C (hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Hold: 5 min.

-

-

Detection: EI mode (70 eV). Look for the 230/232/234 cluster at the expected retention time.

References

- Katritzky, A. R., et al.Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier, 2010.

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for general benzofuran shifts).

-

Chemistry Steps. Isotopes in Mass Spectrometry (Br/Cl patterns). [Link]

-

PubChem Compound Summary. Benzofuran Derivatives. [Link]

Sources

Introduction: The Benzofuran Scaffold and the Strategic Role of Halogenation

An In-depth Technical Guide to the Biological Activity of Halogenated Benzofurans

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a "privileged scaffold" in medicinal chemistry.[1] This core structure is prevalent in a multitude of natural products and synthetic compounds that exhibit a vast spectrum of biological activities.[2] Benzofuran derivatives have been investigated and developed for their therapeutic potential in treating a wide array of conditions, including cancer, microbial infections, and inflammatory diseases.[3][4]

The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzofuran scaffold is a well-established and powerful technique in drug design to modulate a molecule's pharmacological profile. Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[5] A key mechanism contributing to enhanced binding is the formation of "halogen bonds"—a specific, non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site on a biological macromolecule, such as a protein.[5][6] This guide provides a technical overview of the diverse biological activities of halogenated benzofurans, focusing on their anticancer and antimicrobial properties, the underlying structure-activity relationships (SAR), and the standard methodologies for their evaluation.

Core Biological Activities and Mechanistic Insights

The introduction of halogens can profoundly enhance the therapeutic potential of benzofuran derivatives, leading to a wide range of biological actions.

Anticancer Activity

Halogenated benzofurans represent a significant class of compounds with potent cytotoxic activity against various cancer cell lines.[7] The addition of bromine, chlorine, or fluorine atoms to the benzofuran ring has been consistently shown to increase anticancer efficacy.[5]

Mechanism of Action: The anticancer mechanisms are diverse. For instance, certain bromomethyl-substituted benzofurans act as selective inhibitors of the Polo-like kinase 1 (PLK1) polo-box domain (PBD).[5] Inhibition of PLK1 disrupts mitotic processes, leading to cell cycle arrest and ultimately "mitotic catastrophe" in cancerous cells. This targeted action was shown to inactivate the serine-threonine kinase (AKT) signaling pathway, a critical pathway for cancer cell survival and proliferation.[5] Other halogenated derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is crucial for tumor progression in hypoxic microenvironments.[5]

Structure-Activity Relationship (SAR): The position and nature of the halogen atom are critical determinants of cytotoxic activity.[5]

-

Position: Studies have repeatedly shown that the placement of the halogen is crucial. For example, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring conferred remarkable and selective cytotoxicity against leukemia cell lines (K562 and HL-60).[5][6] In other series, maximum activity was observed when a halogen was placed at the para position of an N-phenyl ring substituent.[5]

-

Halogen Bonding: The ability of halogens to form halogen bonds can significantly improve binding affinity to target proteins, enhancing inhibitory action.[5][6]

-

Lipophilicity: Halogens increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets. The hydrophobic and electron-donating nature of halogens is considered beneficial for enhancing cytotoxic properties.[5]

Quantitative Data on Anticancer Activity: The following table summarizes the in vitro inhibitory activities of selected halogenated benzofuran derivatives against various cancer cell lines.

| Compound ID (Reference) | Key Halogen Feature | Cancer Cell Line | Activity (IC₅₀ in µM) |

| Compound 1 [5] | Bromine on a methyl group at position 3 | K562 (Leukemia) | 5.0 |

| HL-60 (Leukemia) | 0.1 | ||

| MCC1019 (Compound 2) [5] | Bromomethyl-substituted | PLK1 PBD (Enzyme) | 16.4 |

| Compound 3 [5] | 5-chloro-benzofuran core | MCF-7 (Breast) | 0.7 |

| A-549 (Lung) | 1.8 | ||

| Compound 10b [5] | para-bromo on phenylsulfonyl | BxPC3 (Pancreatic) | 0.65 |

| PANC-1 (Pancreatic) | 1.07 | ||

| Compound VIII [6] | Bromo derivative | K562 (Leukemia) | 5.0 |

| HL-60 (Leukemia) | 0.1 |

IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

Benzofuran derivatives have long been recognized for their potential as antimicrobial agents.[8] Halogenation can modulate this activity, although the structure-activity relationships can be complex. Some halogenated derivatives show potent activity, while others may be inactive.[3] The activity spectrum often covers Gram-positive and Gram-negative bacteria as well as various fungal strains.[3][9]

Mechanism of Action: The mechanisms are not always fully elucidated but can involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with DNA processes.[6] For example, some synthesized benzofurans have been shown to interact with DNA and inhibit its digestion by restriction endonucleases.[6] Others have been designed as inhibitors of chorismate mutase, an enzyme essential in the shikimate pathway for aromatic amino acid synthesis in bacteria and fungi.[10]

Structure-Activity Relationship (SAR):

-

The type and position of substituents are critical. For example, in one study, aza-benzofuran compounds exhibited better antibacterial activity than oxa-benzofuran analogs.[9]

-

While halogenation is a common strategy, its effect is not universally positive. Some studies have reported that compounds with halogen substituents showed no antibacterial activity, in contrast to what is often observed in natural products.[3] This underscores the necessity of empirical testing for each new series of compounds.

Methodologies for Evaluating Biological Activity

A systematic approach is required to identify and characterize the biological potential of novel halogenated benzofurans. This workflow integrates chemical synthesis with in vitro and in silico evaluation methods.

Caption: Inhibition of the PLK1/AKT signaling pathway by a halogenated benzofuran.

As illustrated, compounds like the bromomethyl-substituted benzofuran MCC1019 can directly inhibit PLK1. [5]The activity of PLK1 is essential for proper mitotic progression. Its inhibition leads to mitotic arrest and cell death. Furthermore, the inhibition of PLK1 can lead to the downstream inactivation of survival pathways like AKT, amplifying the anticancer effect. [5]Other benzofuran-indole hybrids have been shown to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small-cell lung cancer. [11]

Challenges and Future Perspectives

Despite their promise, the development of halogenated benzofurans faces several challenges. A significant hurdle is often poor aqueous solubility, which can limit their bioavailability and therapeutic application. [6]Researchers have addressed this by synthesizing derivatives with increased polarity or by developing prodrug formulations that are cleaved in vivo to release the active compound. [5][6] Future research will likely focus on:

-

Improving Selectivity: Designing compounds that are highly toxic to cancer cells while remaining non-toxic to healthy cells is paramount. [6]* Overcoming Resistance: As with any therapeutic agent, the potential for drug resistance is a concern. Developing hybrid molecules that act on multiple targets simultaneously is a promising strategy. [5]* Exploring New Targets: Expanding the investigation of halogenated benzofurans to other enzyme classes and biological pathways could uncover new therapeutic applications. [4]

Conclusion

Halogenated benzofurans are a versatile and highly promising class of compounds with significant, demonstrable biological activity. Their value in drug discovery, particularly in the fields of oncology and antimicrobial research, is well-established. The strategic use of halogenation provides a powerful tool to fine-tune molecular properties, enhancing binding affinity and therapeutic efficacy through mechanisms such as halogen bonding. A deep understanding of structure-activity relationships, coupled with robust in vitro screening protocols and mechanistic studies, is essential for translating this potential into clinically successful therapeutic agents. The continued exploration and optimization of this chemical scaffold hold great promise for the development of next-generation drugs.

References

-

Al-Kadasi, R. M., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 20(11), 1094–1104. [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2833. [Link]

-

Kuran, B., et al. (2019). Synthesis and Cytotoxic Properties of Halogen and Aryl-/Heteroarylpiperazinyl Derivatives of Benzofurans. Molecules, 24(8), 1579. [Link]

-

Reddy, T. S., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 7(20), 16835–16864. [Link]

-

Kossakowski, J., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(23), 8219. [Link]

-

Nishikawa, K., et al. (2020). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin, 43(1), 116-128. [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central, 27(9), 2833. [Link]

-

El-Demerdash, A., et al. (2020). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 18(10), 513. [Link]

-

Singh, P., et al. (2021). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Medicinal Chemistry, 12(8), 1295-1319. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1993). Toxicological Profile for 2,3-Benzofuran. ATSDR. [Link]

-

Reddy, T. S., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health, 7(20), 16835–16864. [Link]

-

Hsieh, P.-C., et al. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Molecules, 29(4), 819. [Link]

-

Kuran, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1579. [Link]

-

Wang, W., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. [Link]

-

Wikipedia contributors. (2023). 25-NB. Wikipedia. [Link]

-

Zhang, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(21), 7384. [Link]

-

Halogen dance reaction of benzofuran and benzothiophene derivatives. (n.d.). ResearchGate. [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28015. [Link]

-

Karac, M., et al. (2019). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. Acta Poloniae Pharmaceutica, 76(4), 659-667. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]

- 8. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

The Ascendant Role of Bromo-Chloro Substituted Benzofurans in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Among these modifications, the strategic introduction of halogen atoms, particularly bromine and chlorine, has emerged as a powerful tool to modulate the pharmacological profile of benzofuran derivatives. This in-depth technical guide provides a comprehensive literature review of bromo-chloro substituted benzofurans, focusing on their synthesis, chemical properties, and burgeoning applications in drug development.

The Significance of Halogenation in Benzofuran Chemistry

The incorporation of bromine and chlorine atoms into the benzofuran nucleus can profoundly influence its physicochemical and biological properties. Halogenation can enhance the lipophilicity of a molecule, thereby improving its membrane permeability and oral bioavailability. Furthermore, the electronic effects of halogens can alter the reactivity of the benzofuran ring system and influence its binding affinity to biological targets. The position of the halogen substituents is a critical determinant of the resulting biological activity, making the regioselective synthesis of these compounds a key area of research.[4]

Synthetic Strategies for Bromo-Chloro Substituted Benzofurans

The synthesis of bromo-chloro substituted benzofurans can be achieved through various synthetic routes, primarily involving the construction of the benzofuran core from appropriately halogenated precursors or the direct halogenation of a pre-formed benzofuran ring.

Synthesis from Halogenated Precursors

One common approach involves the use of halogenated phenols, salicylaldehydes, or acetophenones as starting materials. For instance, the reaction of a bromo-substituted phenol with a chloro-substituted α-halo ketone can lead to the formation of a bromo-chloro benzofuran derivative. A variety of coupling and cyclization reactions, often catalyzed by transition metals like palladium or copper, are employed to construct the benzofuran ring.[5]

A notable example is the synthesis of novel 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues.[6] The synthesis commenced with the condensation cyclization of 5,5′-methylenebis(2-hydroxybenzaldehyde) with 4-bromo/chloro phenacyl bromide to form the core benzofuran structure.[6] Similarly, new benzofuran derivatives have been synthesized by combining 7-chlorobenzofuran-3-yl hydrazine with various bromo-substituted benzaldehydes.[7]

Direct Halogenation of the Benzofuran Core

Alternatively, direct electrophilic halogenation of a benzofuran scaffold can be employed to introduce bromine and chlorine atoms. The regioselectivity of this reaction is influenced by the existing substituents on the benzofuran ring and the reaction conditions. Sequential halogenation, where bromine and chlorine are introduced in separate steps, allows for the synthesis of specific isomers. For example, the synthesis of 6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid has been reported.[4]

A general workflow for the synthesis of bromo-chloro substituted benzofurans is depicted in the following diagram:

Experimental Protocols

This section provides representative experimental protocols for the synthesis of bromo-chloro substituted benzofurans, based on methodologies reported in the literature.

General Procedure for the Synthesis of 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic Acid

[4]

-

Dissolve 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid (1.0 eq) in glacial acetic acid.

-

Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution over 1 hour.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired product.

General Procedure for the Synthesis of 5-((2-(4-bromo/chloro benzoyl)benzofuran-5-yl)methyl)-2-hydroxybenzaldehyde

[6]

-

To a solution of 5,5′-methylenebis(2-hydroxybenzaldehyde) (1.0 eq) in a suitable solvent (e.g., acetone), add anhydrous potassium carbonate (2.0 eq).

-

Add 2-bromo-1-(4-bromophenyl/chlorophenyl)ethanone (1.0 eq) to the mixture.

-

Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction by TLC.

-

After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system to obtain the target compound.

Future Perspectives

The field of bromo-chloro substituted benzofurans holds significant promise for the development of novel therapeutic agents. Future research should focus on the development of more efficient and regioselective synthetic methodologies to access a wider diversity of these compounds. Further exploration of their biological activities against a broader range of targets, including resistant microbial strains and various cancer types, is warranted. Detailed structure-activity relationship studies will be crucial for the rational design of more potent and selective drug candidates. The continued investigation of these fascinating molecules is poised to make a substantial impact on the landscape of medicinal chemistry and drug discovery.

References

- Lü, L., & Wu, G. (2006). Synthesis of 5-Bromide Benzofuran Ketone as Intermediate of Citalopram. Chinese Pharmaceutical Journal, 41(24), 1905-1908. [Link]

- Zhang, J. (2014). Synthetic process of 5-bromo-7-azaindole. CN103724305A.

- Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

- Lesyk, R., Gzella, A., Nektegayev, I., & Holota, S. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 14(5), 475. [Link]

- Zhang, L., Wang, Y., Zhang, Y., Wang, L., & Peng, Y. (2018). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 23(11), 2947. [Link]

- Wang, Y., Li, Y., Zhang, X., Li, J., & Wang, J. (2020). Semi-synthesis, structural modification and biological evaluation of 5-arylbenzofuran neolignans. RSC Advances, 10(3), 1535-1545. [Link]

- Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(15), 4437. [Link]

- Li, J. (2018). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. CN108129299A.

- Yadav, M., Kumar, A., & Singh, R. (2022). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 51(2), 645-656. [Link]

- Reddy, T. V., et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity, 27(2), 823-837. [Link]

- Majidi, A., & Asghari, J. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27365-27383. [Link]

- Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(19), 21873-21911. [Link]

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

- Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

- Aslan, B. S., et al. (2018). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. Journal of Chemistry, 2018, 1-9. [Link]

- Wang, J. (2014). Preparation method of 7-bromobenzofuran. CN103724305A.

- Stille, J. K. (1988). Synthesis of benzofurans. GB2193211A.

- Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

- Yadav, M., et al. (2022). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 51(2), 645-656. [Link]

- Kowalski, K., et al. (2020). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 25(21), 5195. [Link]

- Wang, W., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 8(9), 909. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzofuran synthesis [organic-chemistry.org]

- 3. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

Application Notes & Protocols: A Roadmap for the Development of Novel Antibacterial Agents from 5-Bromo-4-chloro-1-benzofuran

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel antibacterial agents, starting from the promising scaffold, 5-Bromo-4-chloro-1-benzofuran. This document outlines the rationale, experimental design, and detailed protocols for synthesis, in vitro screening, in vivo efficacy testing, and ADMET profiling.

Introduction: The Imperative for New Antibacterials and the Promise of Benzofurans

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the urgent discovery and development of new antibacterial agents with novel mechanisms of action. Benzofuran and its derivatives have emerged as a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[1][2][3] This heterocyclic scaffold is found in numerous natural products and synthetic compounds that exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][4][5]

The specific starting material, 5-Bromo-4-chloro-1-benzofuran, is of particular interest. The presence of halogen atoms, such as bromine and chlorine, on aromatic rings is a common feature in many potent antimicrobial agents. These substitutions can enhance the lipophilicity of the molecule, facilitating its passage through bacterial cell membranes, and can also influence electronic properties that are crucial for binding to biological targets.[2][6] Structure-activity relationship (SAR) studies on benzofuran derivatives have often shown that halogen substituents can significantly increase antibacterial potency.[2][6] This guide provides a strategic workflow to harness the potential of this scaffold for the generation of new antibacterial drug candidates.

Synthesis of Novel 5-Bromo-4-chloro-1-benzofuran Derivatives

The core strategy involves the chemical modification of the 5-Bromo-4-chloro-1-benzofuran backbone to create a library of diverse compounds. These modifications are designed to explore the structure-activity relationship and optimize for antibacterial potency and favorable pharmacokinetic properties.

Rationale for Derivatization

The primary goal of synthesizing derivatives is to introduce various functional groups at different positions of the benzofuran ring. This allows for the modulation of key physicochemical properties such as:

-

Lipophilicity: Affects cell membrane permeability and target engagement.

-

Electronic properties: Influences interactions with biological targets.

-

Steric bulk: Can enhance selectivity and potency.

-

Hydrogen bonding capacity: Important for target binding and solubility.

By systematically altering these properties, we can identify derivatives with improved antibacterial activity and drug-like characteristics.

General Synthetic Approach

A common and versatile method for the synthesis of benzofuran derivatives involves the coupling of a substituted phenol with an alkyne, followed by cyclization.[7][8][9] For derivatizing our starting material, a plausible approach would be to introduce functionalities at the 2 and 3-positions of the benzofuran ring.

Representative Protocol: Synthesis of a 2-Aryl-5-Bromo-4-chloro-1-benzofuran Derivative

This protocol is a representative example and may require optimization for specific substrates.

Step 1: Synthesis of 2-iodo-5-Bromo-4-chloro-1-benzofuran

-

To a solution of 5-Bromo-4-chloro-1-benzofuran in a suitable solvent like N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS).

-

Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-iodo-5-Bromo-4-chloro-1-benzofuran.

Step 2: Suzuki Coupling with a Boronic Acid

-

In a reaction vessel, combine 2-iodo-5-Bromo-4-chloro-1-benzofuran, a desired aryl boronic acid (e.g., 4-methoxyphenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at reflux temperature.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography.

-

Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

In Vitro Antibacterial Screening: Identifying Active Compounds

The initial screening of the synthesized library of compounds is crucial to identify those with antibacterial activity. A tiered approach, starting with simple, high-throughput assays and progressing to more detailed quantitative assays, is recommended.

Overview of the In Vitro Screening Workflow

Caption: Workflow for in vitro antibacterial screening.

Protocol 1: Agar Disc Diffusion Assay (Qualitative)

This method provides a preliminary assessment of antibacterial activity.[11][12][13]

-

Prepare Mueller-Hinton Agar (MHA) plates.

-

Inoculate the surface of the MHA plates with a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

-

Impregnate sterile paper discs with a known concentration of the synthesized compounds.

-

Place the discs on the inoculated agar surface.

-

Include positive control (a known antibiotic like Ciprofloxacin) and negative control (solvent used to dissolve the compounds) discs.[4]

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited). A larger zone of inhibition generally indicates greater antibacterial activity.[14]

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[14][15][16]

-

In a 96-well microtiter plate, prepare serial two-fold dilutions of each test compound in Mueller-Hinton Broth (MHB).

-

Add a standardized bacterial inoculum to each well.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of a compound that kills 99.9% of the initial bacterial inoculum.[14][15][16]

-

Following the MIC determination, take an aliquot from the wells that show no visible growth.

-

Spread the aliquot onto an MHA plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

In Vivo Efficacy Testing: Evaluating Performance in a Biological System

Compounds that demonstrate potent in vitro activity must be evaluated in a living organism to assess their efficacy and safety. Animal models of bacterial infection are essential for this purpose.[17]

Overview of the In Vivo Efficacy Testing Workflow

Caption: Workflow for in vivo efficacy testing.

Protocol: Murine Thigh Infection Model

This model is commonly used to evaluate the efficacy of antibacterial agents against localized infections.[17]

-

Animal Acclimatization: Acclimatize the animals (e.g., mice) to the laboratory conditions for at least one week before the experiment.

-

Immunosuppression (Optional but common): To establish a robust infection, mice can be rendered neutropenic by administering cyclophosphamide.

-

Infection: Inject a standardized inoculum of the pathogenic bacteria (e.g., S. aureus) into the thigh muscle of each mouse.

-

Treatment: At a specified time post-infection (e.g., 2 hours), administer the test compound to different groups of mice at various doses. Include a vehicle control group and a positive control group (treated with a known effective antibiotic).

-

Monitoring: Observe the animals regularly for any signs of distress or adverse effects.

-

Endpoint Analysis: At the end of the study period (e.g., 24 hours post-infection), euthanize the mice.

-

Aseptically remove the infected thigh muscle, homogenize it, and perform serial dilutions.

-

Plate the dilutions on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

-

Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the efficacy of the test compound. A significant reduction in CFU indicates antibacterial efficacy in vivo.

An alternative, simpler in vivo model using Caenorhabditis elegans can also be employed for initial in vivo screening.[18]

ADMET Profiling: Assessing Drug-Like Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical to identify compounds with a higher probability of success in clinical development.[19][20][21]

Key In Vitro ADMET Assays

A combination of in silico predictions and in vitro assays provides a comprehensive ADMET profile.[22][23]

-

Aqueous Solubility: Determines how well the compound dissolves in water, which is crucial for absorption. This can be measured by methods like nephelometry.

-

Cell Permeability (Caco-2 Assay): Uses a human colon adenocarcinoma cell line that differentiates into a monolayer of enterocytes, mimicking the intestinal barrier. This assay predicts the rate of absorption of orally administered drugs.

-

Metabolic Stability (Liver Microsome Assay): Incubating the compound with liver microsomes (which contain key drug-metabolizing enzymes) helps to predict the rate of metabolic clearance in the body.

-

Cytotoxicity (MTT or other cell viability assays): Assesses the toxicity of the compound against human cell lines (e.g., HepG2, HEK293) to identify potential safety concerns early on.

Target ADMET Profile for a Promising Antibacterial Candidate

| Parameter | Desired Outcome | Rationale |

| Aqueous Solubility | > 50 µM | Ensures sufficient dissolution for absorption. |

| Caco-2 Permeability | Papp > 1 x 10⁻⁶ cm/s | Predicts good oral absorption. |

| Liver Microsome Stability | t½ > 30 min | Indicates a lower rate of metabolism, potentially leading to a longer duration of action. |

| Cytotoxicity (e.g., HepG2) | IC₅₀ > 50 µM | Suggests a good safety margin between the therapeutic dose and the toxic dose. |

| hERG Inhibition | IC₅₀ > 10 µM | Low risk of cardiotoxicity. |

Overall Drug Discovery and Development Pipeline

Caption: Overall drug discovery and development pipeline.

Conclusion and Future Directions

The journey from a starting scaffold like 5-Bromo-4-chloro-1-benzofuran to a potential drug candidate is a multi-step, iterative process. The protocols and workflows outlined in these application notes provide a robust framework for this endeavor. The key to success lies in the systematic synthesis of diverse derivatives, rigorous in vitro and in vivo testing, and early assessment of drug-like properties. Promising 'hit' compounds identified through this process will undergo lead optimization, where further chemical modifications are made to enhance potency, selectivity, and ADMET properties, ultimately leading to the identification of a preclinical candidate for further development.

References

-

International Journal of Pharmacy and Biological Sciences. Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Available from: [Link]

-

ResearchGate. Benzofuran derivatives and their anti-tubercular, anti-bacterial activities. Available from: [Link]

-

Bentham Science Publishers. Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Available from: [Link]

-

A Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Available from: [Link]

-

PubMed. Synthesis and antimicrobial evaluation of new benzofuran derivatives. Available from: [Link]

-

National Institutes of Health (NIH). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

-

PMC. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Available from: [Link]

-

PMC. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Available from: [Link]

-

RSC Publishing. Benzofuran: an emerging scaffold for antimicrobial agents. Available from: [Link]

-

RSC Publishing. Benzofuran: an emerging scaffold for antimicrobial agents. Available from: [Link]

-

PMC. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]

-

National Institutes of Health (NIH). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Available from: [Link]

-

ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

-

National Institutes of Health (NIH). Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). Available from: [Link]

-

Frontiers. ADMET profiling and molecular docking of potential antimicrobial peptides previously isolated from African catfish, Clarias gariepinus. Available from: [Link]

-

MDPI. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. Available from: [Link]

-

Organic Chemistry Portal. Benzofuran synthesis. Available from: [Link]

-

IBT Bioservices. Guide to In Vitro Antibacterial Testing. Available from: [Link]

-

MDPI. In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. Available from: [Link]

-

ResearchGate. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Available from: [Link]

-

Microbiology Society. Determination of the antibacterial efficacy of several antiseptics tested on skin by an 'ex-vivo' test. Available from: [Link]

-

PubMed Central. ADMET profiling and molecular docking of potential antimicrobial peptides previously isolated from African catfish, Clarias gariepinus. Available from: [Link]

-

IP International Journal of Comprehensive and Advanced Pharmacology. A comprehensive review on in-vitro methods for anti-microbial activity. Available from: [Link]

-

RSC Publishing. Total synthesis of natural products containing benzofuran rings. Available from: [Link]

-

Vibiosphen. Preclinical models for antimicrobial compound efficacy in vitro assays. Available from: [Link]

-

Creative Biostructure. ADMET Modeling and Profiling for Antiviral Drug Discovery of Coronavirus. Available from: [Link]

-

ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

-

ResearchGate. In vitro Antimicrobial Activity and Phytochemical Screening of Local Plants. Available from: [Link]

-

National Institutes of Health (NIH). In vivo and in silico screening for antimicrobial compounds from cyanobacteria. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. ijpbs.com [ijpbs.com]

- 5. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzofuran synthesis [organic-chemistry.org]

- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 13. researchgate.net [researchgate.net]

- 14. ibtbioservices.com [ibtbioservices.com]

- 15. mdpi.com [mdpi.com]

- 16. vibiosphen.com [vibiosphen.com]

- 17. mdpi.com [mdpi.com]

- 18. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. creative-biostructure.com [creative-biostructure.com]

- 22. Frontiers | ADMET profiling and molecular docking of potential antimicrobial peptides previously isolated from African catfish, Clarias gariepinus [frontiersin.org]

- 23. ADMET profiling and molecular docking of potential antimicrobial peptides previously isolated from African catfish, Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]

purification challenges of 5-Bromo-4-chloro-1-benzofuran derivatives

Technical Support Center: Purification & Characterization of 5-Bromo-4-chloro-1-benzofuran Derivatives

Executive Summary

The purification of 5-Bromo-4-chloro-1-benzofuran and its derivatives presents a unique set of challenges due to the electronic similarity of halogenated regioisomers (specifically the 4-chloro vs. 6-chloro isomers) and the lipophilic nature of the benzofuran core.[1][2] This guide moves beyond standard protocols to address the "why" and "how" of achieving pharmaceutical-grade purity (>98%), focusing on chromatographic resolution, crystallization behavior, and definitive structural assignment.

Part 1: Chromatographic Challenges & Solutions

Q1: I am observing a single broad peak or "shouldering" during Flash/HPLC purification. How can I separate the 4-chloro regioisomer from the 6-chloro impurity?

Diagnosis: Halogenated benzofuran isomers often possess nearly identical dipole moments and lipophilicity (logP), leading to co-elution on standard C18 or Silica phases.[1][2] The "shoulder" typically indicates the presence of a regioisomer (e.g., 5-bromo-6-chlorobenzofuran) formed during the cyclization of the starting phenol.[2]

Technical Solution: You must exploit π-π interactions rather than just hydrophobicity.[1][2] Standard alkyl chains (C18/C8) interact primarily through London dispersion forces, which are insufficient for discriminating between positional halogen isomers.[1][2]

Protocol: Phenyl-Hexyl Stationary Phase Strategy

-

Stationary Phase: Switch from C18 to a Phenyl-Hexyl or Biphenyl column.[1][2] The aromatic ring in the stationary phase engages in π-stacking with the benzofuran core. The steric bulk of the chlorine atom at the 4-position (pseudo-peri to the furan ring) disrupts this stacking differently than at the 6-position, enhancing selectivity (

). -

Mobile Phase: Use Methanol (MeOH) instead of Acetonitrile (ACN). MeOH is a protic solvent that promotes stronger π-π interactions between the analyte and the stationary phase compared to the π-acidic ACN.[2]

-

Isocratic Hold:

-

Initial Gradient: 50% to 70% MeOH/Water over 10 minutes.

-

Critical Step: Insert an isocratic hold at the percentage where the compound begins to elute (typically ~75-80% MeOH) for 5–8 column volumes.

-

Q2: My compound "tails" significantly on silica gel. Is this decomposition?

Diagnosis: It is likely not decomposition but Lewis acid-base interaction .[1][2] The benzofuran oxygen and the halogenated aromatic ring can act as weak Lewis bases, interacting with acidic silanols on the silica surface.

Corrective Action:

-

Buffer the Silica: Pre-treat the silica column with 1% Triethylamine (TEA) in hexane before loading.

-

Mobile Phase Modifier: Add 0.1% TEA to your elution solvent (e.g., Hexane/Ethyl Acetate).[1][2] This blocks active silanol sites, sharpening the peak shape.[2]

Part 2: Crystallization & Solubility Troubleshooting

Q3: During recrystallization, my product "oils out" instead of forming crystals. How do I fix this?

Diagnosis: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated. This is common with halogenated aromatics in non-polar solvents like hexane.

Protocol: The "Anti-Solvent Drowning" Method Do not rely on cooling alone. Use a controlled anti-solvent addition at a stable temperature.

-

Dissolution: Dissolve the crude solid in the minimum amount of warm Ethanol (EtOH) or Acetone (approx. 40-50°C). Avoid boiling.

-

Stabilization: Allow the solution to cool to room temperature. If it oils out here, add a small volume of EtOH to redissolve.[2]

-

Anti-Solvent Addition:

-

Seeding: Add a single seed crystal (if available) or scratch the glass wall with a glass rod to induce nucleation.

-

Crystallization: Let it stand undisturbed at room temperature for 2 hours before moving to a fridge (4°C). Rapid cooling induces oiling; slow cooling induces crystals.[1][2]

Data: Recommended Solvent Systems

| Solvent Pair | Ratio (v/v) | Application | Risk Level |

| EtOH / Water | 3:1 to 1:1 | General purification, high recovery | Low (Good for polar impurities) |

| Hexane / EtOAc | 10:1 | Removal of non-polar byproducts | High (Risk of oiling out) |

| MeOH / Water | 4:1 | High purity, lower yield | Low |

Part 3: Structural Validation (The "Proof")

Q4: How can I definitively distinguish the 5-Bromo-4-chloro isomer from the 6-chloro isomer using NMR?

Scientific Principle:

The distinction lies in the spin-spin coupling (

-

Target Molecule (5-Bromo-4-chloro-1-benzofuran):

-

The benzene ring has protons at positions 6 and 7 .

-

These protons are ortho to each other.[2]

-

Expected Signal: Two doublets with a large coupling constant (

).

-

-

Impurity (5-Bromo-6-chloro-1-benzofuran):

-

The benzene ring has protons at positions 4 and 7 .

-

These protons are para to each other.[2]

-

Expected Signal: Two singlets (or finely split doublets with

).

-

Validation Table:

| Isomer | Proton H6 | Proton H7 | Proton H4 | Coupling Pattern |

| 5-Br-4-Cl (Target) | Cl-substituted | Ortho ( | ||

| 5-Br-6-Cl (Impurity) | Cl-substituted | Para ( |

Part 4: Visual Troubleshooting Workflows

Workflow 1: Purification Decision Tree

Caption: Decision matrix for selecting between recrystallization and chromatography based on impurity profile.

Workflow 2: Structural Identification Logic

Caption: Logic flow for distinguishing regioisomers using proton NMR coupling constants.

References

-

Synthesis and Crystal Structure: 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran. PMC - NIH.[1][2][3] Available at: [Link]

-

Recrystallization Methodology: Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone. Google Patents (CN111099975A).[1][2] Available at:

-

Benzofuran Synthesis & Isomerism: Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link][1][2]

-

NMR Coupling Constants: 1H-1H Coupling in Proton NMR. ACD/Labs. Available at: [Link][1][2]

-

Chromatographic Separation: Separation of positional isomers by chiral HPLC-DAD. PubMed.[2][3] Available at: [Link][1][2]

Sources

scale-up issues for the synthesis of 5-Bromo-4-chloro-1-benzofuran

Welcome to the Technical Support Center for the synthesis of 5-Bromo-4-chloro-1-benzofuran. As a critical intermediate in pharmaceutical and agrochemical research, successfully scaling its synthesis from the lab bench to pilot plant is a common goal that presents distinct challenges.[1][2] This guide is designed for researchers, chemists, and process engineers to navigate the complexities of this scale-up.

Drawing from extensive field experience, this document provides in-depth, practical solutions to the common hurdles encountered during the process. We will explore the causality behind these issues and offer validated strategies to ensure a robust, safe, and efficient synthesis at a larger scale.

Troubleshooting Guide: From Benchtop to Pilot Plant

This section addresses specific, practical problems that can arise during the scale-up of 5-Bromo-4-chloro-1-benzofuran synthesis. A common and effective route involves the O-alkylation of 2-bromo-3-chlorophenol with a propargyl halide, followed by a thermally-induced or metal-catalyzed cyclization.[3][4] Our troubleshooting will focus on this pathway.

Q1: My yield dropped significantly when I scaled the reaction from 10 grams to 1 kilogram. What's the likely cause?

This is one of the most common scale-up issues and it almost always points to problems with mass and heat transfer. What works in a small round-bottom flask doesn't translate directly to a large reactor.

Root Cause Analysis:

-

Inefficient Mixing: In a large vessel, achieving homogenous mixing is difficult. Pockets of high or low reactant concentration can form, leading to the formation of side products. For instance, localized high concentrations of the base (e.g., K₂CO₃) can promote unwanted side reactions.

-

Poor Heat Transfer: Chemical reactions generate or absorb heat. A 1 kg batch has a much smaller surface-area-to-volume ratio than a 10 g batch. This means the reaction cannot dissipate heat as efficiently, leading to a rise in the internal temperature. This temperature spike can accelerate decomposition or the formation of thermally-driven impurities. The cyclization of aryl propargyl ethers is often exothermic, and poor heat control is a primary cause of yield loss.

-

Reagent Addition Rate: Adding a reagent dropwise over 5 minutes in the lab is not equivalent to pumping in the corresponding volume over the same period in a pilot plant. A slow, controlled addition at a larger scale is critical to manage the reaction's exotherm.

Solutions:

-

Characterize Your Reaction: Before scaling, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to understand the heat flow of your reaction. This data is invaluable for designing a proper cooling protocol.

-

Optimize Agitation: Work with a chemical engineer to select the right impeller type (e.g., pitched-blade turbine, anchor) and agitation speed (RPM) for your reactor's geometry to ensure proper mixing without introducing excessive shear.

-

Control Addition Profile: Switch from a "time-based" to a "temperature-based" addition protocol. Program your addition pump to slow down or stop if the internal batch temperature exceeds a set limit (e.g., T_internal > 25°C). This ensures the reactor's cooling capacity is never overwhelmed.

Q2: The intramolecular cyclization step is showing a dangerous exotherm in my pilot reactor. How can I control it?

Thermal runaway is a major safety hazard.[5] The cyclization of the intermediate aryl propargyl ether to form the benzofuran ring can be highly energetic.

Root Cause Analysis:

The mechanism often involves a concerted electrocyclization (Claisen-type rearrangement followed by cyclization), which has a significant activation energy and can release a substantial amount of heat once initiated. In a large volume, this heat can accumulate rapidly, leading to a dangerous increase in temperature and pressure.

Solutions:

-

Semi-Batch Processing: Instead of adding all reagents at once (batch mode), add the starting material or catalyst solution slowly over time (semi-batch mode). This allows the heat generated to be continuously removed by the reactor's cooling system.

-

Solvent Selection: Choose a solvent with a higher boiling point and good heat capacity to act as a heat sink. However, ensure the solvent doesn't negatively impact the reaction chemistry. For some cyclizations, high-boiling solvents like DMF or NMP are used, but their removal can be challenging. A solvent like toluene or xylene might offer a good balance.

-

Catalyst Control: If using a metal catalyst (e.g., copper, palladium, or gold-based systems) for the cyclization, the reaction rate and exotherm are directly tied to the catalyst loading and addition rate.[6][7] Consider adding the catalyst in portions or as a slow infusion to keep the reaction under control.

Q3: My final product has a different impurity profile at the kilogram scale. How do I identify and mitigate these new impurities?

New impurities on scale-up are often a direct result of the thermal control issues mentioned above. Higher local temperatures can activate alternative reaction pathways that are insignificant at the lab scale.

Potential Impurities & Mitigation:

| Impurity Type | Potential Cause | Mitigation Strategy |

| Dimeric Species | High concentration of reactive intermediates. | Slower addition of reagents, better mixing to avoid localized "hot spots". |

| Over-Alkylated Phenol | Excess propargyl bromide reacting with the product. | Use of stoichiometric amounts or a slight excess of the phenol starting material. |

| Ring-Opened Byproducts | Extreme temperatures or pH causing decomposition. | Strict temperature and pH control throughout the reaction and work-up. |

| Solvent Adducts | Reaction with solvents like DMF at high temperatures. | Choose a more inert solvent and maintain lower reaction temperatures. |

Workflow for Impurity Identification:

Below is a logical workflow for addressing unexpected impurities that arise during scale-up.

Caption: Troubleshooting workflow for new impurities.

Q4: My crystallization work-up is inefficient at scale, leading to poor purity and physical form. What should I change?

Crystallization is highly dependent on thermodynamics and kinetics, which are both affected by scale.

Key Considerations for Scale-Up Crystallization:

-

Cooling Rate: A slow, controlled cooling profile is essential for forming large, pure crystals. Crash-cooling a large reactor leads to the formation of small, impure crystals that are difficult to filter. Aim for a cooling rate of 5-10°C per hour.

-

Seeding: Always use a seeding strategy at a large scale. Add a small amount (0.1-1.0% by weight) of pure product when the solution is supersaturated to promote controlled crystal growth on the seeds rather than spontaneous nucleation.

-

Solvent/Anti-Solvent System: The choice of solvent is critical. The ideal system is one where the product has high solubility at high temperatures and low solubility at low temperatures. If using an anti-solvent, its addition must be slow and at a controlled temperature to avoid "oiling out" the product.

-

Agitation: The agitation must be sufficient to keep the slurry suspended but not so aggressive that it causes crystal breakage (secondary nucleation), which can lead to a wide particle size distribution and filtration problems.

Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes for the 2-bromo-3-chlorophenol starting material?

A: Purity is paramount. The primary concerns are isomers (e.g., 4-bromo-2-chlorophenol) and di-halogenated phenols (e.g., dibromochlorophenols).[8] These impurities can react similarly to the desired starting material, leading to the formation of isomeric benzofurans that are often very difficult to separate from the final product. Specify a purity of >99.0% with no single isomer impurity >0.15%.

Q: What in-process controls (IPCs) are essential for monitoring the reaction at scale?

A: At a minimum, you should use HPLC to monitor the disappearance of the starting phenol and the appearance of the intermediate aryl propargyl ether and the final benzofuran product. This allows you to determine the reaction endpoint accurately and avoid letting the reaction stir for too long, which can increase impurity formation. For the cyclization step, continuous temperature monitoring is a critical safety IPC.

Q: Are there significant safety hazards associated with the reagents?

A: Yes. Propargyl bromide is a lachrymator and is highly toxic and corrosive. It should be handled in a closed system with proper ventilation. Many syntheses use strong bases like potassium carbonate or sodium hydride, which require careful handling to avoid contact with skin and moisture. Always conduct a thorough process safety review before operating at scale to identify and mitigate all potential hazards.[5]

Q: How do the process parameters differ from lab to pilot scale?

A: The table below provides a typical comparison for the O-alkylation step. Note the significant increase in addition times and the larger solvent volume relative to the reactant mass, which helps with heat management.

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |

| 2-bromo-3-chlorophenol | 10.0 g (1.0 eq) | 1.00 kg (1.0 eq) | Scale Factor: 100x |

| Propargyl Bromide | 6.3 g (1.1 eq) | 0.63 kg (1.1 eq) | Maintain stoichiometry |

| Potassium Carbonate | 10.0 g (1.5 eq) | 1.00 kg (1.5 eq) | Maintain stoichiometry |

| Solvent (e.g., Acetone) | 100 mL (10 vol) | 12 L (12 vol) | Increased volume for better heat transfer and slurry handling |

| Addition Time | 10 minutes | 2 - 4 hours | Crucial for controlling exotherm in a large reactor |

| Reaction Temperature | 20-25°C (ambient) | 20-25°C (jacket controlled) | Active cooling required to maintain the same temperature |

| Reaction Time | 4 hours | 6 - 8 hours | May be longer due to mass transfer limitations |

References

-

Synthesis of Benzofuran Derivatives via Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. ResearchGate. Available at: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. PubMed. Available at: [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

-

Total synthesis of natural products containing benzofuran rings. Royal Society of Chemistry Publishing. Available at: [Link]

-

Copper-Catalyzed Dearomative Cyclopropanation of Benzofurans with Diynes via Vinyl Cations. ACS Publications. Available at: [Link]

-

Regulatable selective synthesis of benzofurans and coumarins from aryl propargyl ethers via an electrochemical tandem cyclization reaction. Royal Society of Chemistry Publishing. Available at: [Link]

-

Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents. ResearchGate. Available at: [Link]

Sources

- 1. 2-Bromo-4-chlorophenol|Agrochemical Intermediate [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 4. Regulatable selective synthesis of benzofurans and coumarins from aryl propargyl ethers via an electrochemical tandem cyclization reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

preventing dehalogenation during reactions with 5-Bromo-4-chloro-1-benzofuran

Technical Support Ticket #5B4C-001: Functionalization of 5-Bromo-4-chloro-1-benzofuran

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Selectivity Critical)[1]

Executive Summary: The Selectivity Cliff

You are working with 5-Bromo-4-chloro-1-benzofuran .[2] This scaffold presents a classic "Selectivity Cliff."[2] The C5-Bromine is your primary handle for functionalization, but the C4-Chlorine creates two distinct risks:[2]

-

Steric/Electronic Interference: The C4-Cl is in the peri-position relative to the furan ring and ortho to the bromide. This steric crowding can slow down oxidative addition at C5, allowing side reactions (like dehalogenation) to compete.[1][2]

-

Chemoselectivity Failure: Aggressive reagents (like n-BuLi) may attack the C4-Cl or cause "halogen dance" (scrambling), destroying your scaffold integrity.[2]

This guide provides the protocols to navigate these risks, focusing on preventing dehalogenation and preserving the C4-chlorine .[2]

Decision Matrix: Choosing Your Pathway

Before starting, determine your reaction class.[1][2] The mechanism of dehalogenation differs significantly between anionic chemistry (Lithium/Magnesium) and catalytic chemistry (Palladium).

Figure 1: Decision matrix for functionalizing 5-bromo-4-chloro-1-benzofuran. Select the pathway to view the specific troubleshooting guide.

Module A: Metal-Halogen Exchange (The "Turbo" Protocol)

The Issue: Using n-Butyllithium (n-BuLi) at -78°C is the textbook method, but for this substrate, it is dangerous.[2] The C4-Cl electron-withdrawing effect activates the ring, making the C4 position susceptible to attack or promoting halogen scrambling (the "Halogen Dance") where the lithium migrates to the more stable position (often ortho to the oxygen), resulting in a mix of regioisomers.

The Solution: Knochel’s Turbo Grignard Switch to isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) .[2][3][4]

-

Why? The LiCl breaks up the magnesium aggregates, creating a highly reactive monomeric species that performs Br/Mg exchange faster than n-BuLi performs side reactions.[2]

-

Selectivity: It is mild enough to leave the C4-Cl completely untouched while quantitatively exchanging the C5-Br.

Comparative Data: Reagent Selectivity

| Feature | n-Butyllithium (n-BuLi) | Turbo Grignard (i-PrMgCl·LiCl) |

| pKa (approx) | ~50 | ~35 |

| Temperature | Must be -78°C | -15°C to 0°C (Kinetic Control) |

| C4-Cl Tolerance | Low (Risk of benzyne/attack) | High (Chemoselective) |

| Stability | Unstable intermediate | Stable Grignard intermediate |

Validated Protocol: C5-Selective Magnesiation

-